molecular formula C18H24N2O4S2 B11955838 N,N'-Ethylenebis(N-methyl-P-toluenesulfonamide) CAS No. 66821-82-7

N,N'-Ethylenebis(N-methyl-P-toluenesulfonamide)

Cat. No.: B11955838
CAS No.: 66821-82-7
M. Wt: 396.5 g/mol
InChI Key: KIPDIKMOBJRQQG-UHFFFAOYSA-N
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Description

N,N’-Ethylenebis(N-methyl-P-toluenesulfonamide): is an organic compound with the molecular formula C18H24N2O4S2 and a molecular weight of 396.531 g/mol . This compound is known for its unique structure, which includes two N-methyl-P-toluenesulfonamide groups connected by an ethylene bridge. It is used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Ethylenebis(N-methyl-P-toluenesulfonamide) typically involves the reaction of N-methyl-P-toluenesulfonamide with ethylene dichloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In industrial settings, the production of N,N’-Ethylenebis(N-methyl-P-toluenesulfonamide) follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N,N’-Ethylenebis(N-methyl-P-toluenesulfonamide) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N’-Ethylenebis(N-methyl-P-toluenesulfonamide) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N’-Ethylenebis(N-methyl-P-toluenesulfonamide) involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction is facilitated by the sulfonamide groups, which can act as electrophiles in the presence of nucleophilic residues on the target molecules .

Comparison with Similar Compounds

Uniqueness: N,N’-Ethylenebis(N-methyl-P-toluenesulfonamide) is unique due to its ethylene bridge, which provides distinct steric and electronic properties compared to other sulfonamides. This structural feature enhances its reactivity and makes it suitable for specific applications in organic synthesis and enzyme inhibition .

Properties

CAS No.

66821-82-7

Molecular Formula

C18H24N2O4S2

Molecular Weight

396.5 g/mol

IUPAC Name

N,4-dimethyl-N-[2-[methyl-(4-methylphenyl)sulfonylamino]ethyl]benzenesulfonamide

InChI

InChI=1S/C18H24N2O4S2/c1-15-5-9-17(10-6-15)25(21,22)19(3)13-14-20(4)26(23,24)18-11-7-16(2)8-12-18/h5-12H,13-14H2,1-4H3

InChI Key

KIPDIKMOBJRQQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCN(C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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